1,3-Cyclopentanedione,2-methyl-2-(1-methylethyl)-(9CI)
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Overview
Description
1,3-Cyclopentanedione,2-methyl-2-(1-methylethyl)-(9CI) is an organic compound with the molecular formula C9H14O2 It is a derivative of 1,3-cyclopentanedione, where the hydrogen atoms at the 2-position are replaced by an isopropyl and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Cyclopentanedione,2-methyl-2-(1-methylethyl)-(9CI) can be achieved through several methods. One common approach involves the alkylation of 1,3-cyclopentanedione with isopropyl and methyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of 1,3-Cyclopentanedione,2-methyl-2-(1-methylethyl)-(9CI) may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclopentanedione,2-methyl-2-(1-methylethyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diketone to diols or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Carboxylic acids or diketones.
Reduction: Diols or alcohols.
Substitution: Substituted cyclopentanedione derivatives.
Scientific Research Applications
1,3-Cyclopentanedione,2-methyl-2-(1-methylethyl)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Cyclopentanedione,2-methyl-2-(1-methylethyl)-(9CI) involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The pathways involved may include Michael addition, aldol condensation, and other carbonyl chemistry reactions.
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclopentanedione: The parent compound without the isopropyl and methyl groups.
2-Methyl-1,3-cyclopentanedione: A derivative with only a methyl group at the 2-position.
2-Isopropyl-1,3-cyclopentanedione: A derivative with only an isopropyl group at the 2-position.
Uniqueness
1,3-Cyclopentanedione,2-methyl-2-(1-methylethyl)-(9CI) is unique due to the presence of both isopropyl and methyl groups at the 2-position, which imparts distinct steric and electronic properties. These modifications can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methyl-2-propan-2-ylcyclopentane-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-6(2)9(3)7(10)4-5-8(9)11/h6H,4-5H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNUNXBZSLMCAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)CCC1=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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